
Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate” is a complex organic compound that contains an adamantane core, a type of diamondoid structure . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the initial dehydroadamantane was synthesized by a reaction of 1,3-dibromoadamantane, 5-butyl-1,3-dibromoadamantane, and 5,7-dibutyl-1,3-dibromoadamantane with lithium in THF at room temperature .Molecular Structure Analysis
The adamantane core of the molecule can be described as the fusion of three cyclohexane rings . This structure is both rigid and virtually stress-free, making adamantane the most stable isomer of C10H16 .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Applications De Recherche Scientifique
Synthesis and Optimization of Polymer Reactions
Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate is involved in the synthesis and optimization of polymer reactions. A notable application is in the polycondensation reaction of 3,4-ethylenedioxythiophene with 2,7-dibromo-9,9-dioctylfluorene via Pd-catalyzed direct arylation. This process yields poly[(3,4-ethylenedioxythiophene-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)], with the reaction conditions optimized for the Pd precatalysts, reaction time, and carboxylic acid additives. A combination of 1 mol% Pd(OAc)2 and 1-adamantanecarboxylic acid as an additive is the optimized catalytic system, leading to the corresponding polymer with a high molecular weight and yield (Yamazaki, Kuwabara, & Kanbara, 2013).
Ultrasonic Activation in Synthesis
The compound has also been utilized in the synthesis of ethyl 3-(4-nitrobenzylidenimino) adamantyl-1-carboxylate and related derivatives through ultrasonic activation. This method enhances the reaction efficiency, reducing the reaction time and improving yields compared to traditional thermal activation methods (Moiseev, Ovchinnikov, & Shadrikova, 2011).
Molecular Docking and Structural Analysis
Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate is also significant in theoretical investigations for understanding molecular interactions. Studies involving X-ray, DFT, QTAIM analysis, and molecular docking have been conducted to explore the structural characteristics and potential biological activity of adamantane derivatives, indicating possible inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).
Spectral and Quantum Chemical Analysis
Further research includes spectral and quantum chemical analysis of adamantane-based compounds, providing insights into their vibrational IR and Raman spectra, electronic absorption spectra, and intramolecular charge transfer features. Such studies are critical for understanding the physicochemical properties and potential applications of these compounds in various fields (Al-Ghulikah et al., 2019).
Mécanisme D'action
The mechanism of action of adamantane derivatives is largely dependent on their specific chemical structure and the context in which they are used. For instance, in medicinal chemistry, the biological activity of adamantane derivatives can be attributed to their unique structural, biological, and stimulus-responsive properties .
Orientations Futures
The future of adamantane derivatives lies in their diverse applications in various fields. Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes, opening up new possibilities for the synthesis of complex organic compounds.
Propriétés
IUPAC Name |
ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORNFWYTNDEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

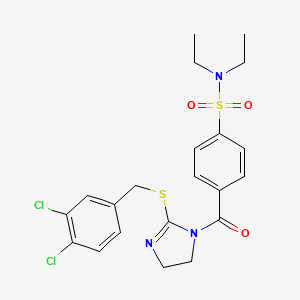
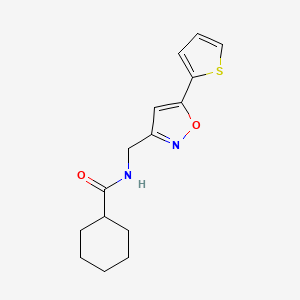
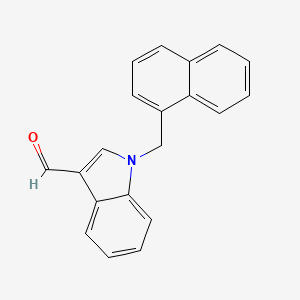



![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

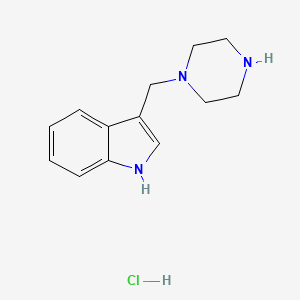

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)
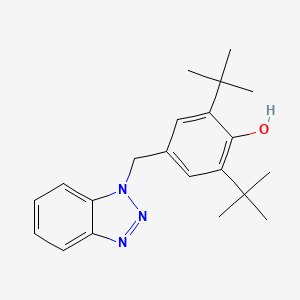

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)